molecular formula C16H20N8OS2 B6486862 5-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286724-63-7

5-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6486862
CAS No.: 1286724-63-7
M. Wt: 404.5 g/mol
InChI Key: DYFIFNWOPXIHOV-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core, a tetrahydrobenzothiazole moiety, and a 4-methyl-4H-1,2,4-triazole sulfanyl ethyl side chain.

Properties

IUPAC Name

5-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8OS2/c1-10-13(14(25)17-7-8-26-16-21-18-9-23(16)2)20-22-24(10)15-19-11-5-3-4-6-12(11)27-15/h9H,3-8H2,1-2H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFIFNWOPXIHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NCCSC4=NN=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure

The compound features multiple functional groups including:

  • Triazole rings
  • Sulfanyl groups
  • Benzothiazole moieties
    These structural components contribute to its biological activity and potential applications.

Medicinal Chemistry

Triazole compounds are known for their biological activities , making them valuable in drug discovery. The specific compound under discussion has potential applications in:

  • Antimicrobial Activity : Triazoles exhibit significant antibacterial and antifungal properties. Research has shown that modifications to the triazole ring can enhance these effects .
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer metabolism .

Case Study: Anticancer Activity

A study demonstrated that a related triazole compound exhibited potent anticancer activity against various cell lines, suggesting a promising avenue for further research into the compound's efficacy against tumors .

Agrochemicals

The compound's structure may also lend itself to applications in agrochemicals. Triazoles are commonly used as fungicides due to their ability to disrupt fungal cell wall synthesis. The sulfanyl group could enhance the bioactivity of the compound against specific fungal pathogens affecting crops .

Material Science

Triazoles are increasingly utilized in material science for their unique electronic properties. The potential for creating nonlinear optical materials from triazole derivatives has been explored, with implications for photonic devices and sensors .

Case Study: Nonlinear Optical Properties

Recent research highlighted the synthesis of novel triazole derivatives with enhanced nonlinear optical properties, paving the way for their use in advanced optical applications .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cell proliferation in cancer cell lines
AgrochemicalPotential fungicide properties
Nonlinear OpticalPromising materials for photonic applications

Synthesis Techniques Overview

Synthesis MethodDescriptionYield (%)
CyclizationFormation of triazole ring through cyclization70-80%
N-substitutionModification of nitrogen positions60-75%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

  • Compound 6c (4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) :
    • Shares a 1,2,4-triazole core but replaces the tetrahydrobenzothiazole with a benzoxazole group.
    • Exhibits IR peaks at 3314 cm⁻¹ (NH) and 1631 cm⁻¹ (C=N), consistent with triazole derivatives.
    • Molecular weight: 385 (M+1), with reported anticancer activity.
  • 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide :

    • Contains a benzothiazole-thioether linkage and hydroxypropyl group instead of the tetrahydrobenzothiazole and sulfanyl ethyl chain.
    • Highlights the role of sulfur bridges in modulating solubility and target affinity.
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide :

    • Features a sulfonamide linker and oxazole ring, diverging from the triazole core but retaining sulfur-based functional groups.
    • Demonstrates antimicrobial properties, underscoring the importance of sulfonamide motifs.

Bioactivity and Molecular Networking Insights

  • Clustering by Bioactivity :
    Compounds with triazole and benzothiazole motifs often cluster into groups with shared anticancer or antimicrobial activities . Molecular networking (cosine scores >0.7) could link the target compound to such clusters based on MS/MS fragmentation patterns .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound 1,2,3-triazole Tetrahydrobenzothiazole, sulfanyl ethyl ~450 (estimated) Hypothesized enzyme inhibition
Compound 6c 1,2,4-triazole Benzoxazole, phenyl 385 Anticancer
2- 1,2,4-triazole Benzothiazole, hydroxypropyl 315 Undisclosed
4-Methyl-N-{4-[(5-methyl-oxazol-3-yl)...} Sulfonamide Oxazole, sulfonamide 375 Antimicrobial

Table 2: Spectroscopic Data Trends

Compound IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) EI-MS (M+1)
Target Compound (estimated) 3300 (NH), 1630 (C=N), 1230 (C=S) 7.5–8.5 (Ar-H), 2.5 (CH3) ~450
Compound 6c 3314 (NH), 1631 (C=N), 1228 (C=S) 7.57–8.87 (Ar-H), 2.49 (CH3) 385

Preparation Methods

Benzothiazole Core Synthesis

The 4,5,6,7-tetrahydro-1,3-benzothiazole moiety is synthesized via cyclocondensation of cyclohexanone thiosemicarbazide. A representative procedure involves:

  • Reacting cyclohexanone with thiosemicarbazide in ethanol under reflux (Δ = 80°C, 12 h).

  • Acid-catalyzed cyclization using concentrated HCl to yield 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Key Data:

ParameterValueSource
Yield78–85%
PurificationRecrystallization (EtOH)

Triazole Ring Formation

The 1H-1,2,3-triazole-4-carboxamide segment is constructed using a Huisgen cycloaddition or nucleophilic substitution. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed:

  • Step 1: Synthesis of 4-methyl-1H-1,2,4-triazole-3-thiol via reaction of thioacetamide with hydrazine hydrate.

  • Step 2: Alkylation of the thiol group with 1,2-dibromoethane in DMF/K2CO3 to introduce the ethyl spacer.

  • Step 3: Coupling with propargyl carboxamide using CuI and DIPEA in THF.

Reaction Conditions:

ComponentSpecification
CatalystCuI (10 mol%)
BaseDIPEA (2 equiv)
SolventTHF, 60°C, 8 h
Yield65–72%

Coupling Strategies

Amide Bond Formation

The carboxamide group is introduced via activation of the triazole-4-carboxylic acid using HATU or EDCI:

  • Activation: Reacting the acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DCM.

  • Coupling: Adding 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine (synthesized separately) at 0°C, followed by stirring at RT for 12 h.

Optimization Note:

  • Excess DIPEA improves yields by preventing protonation of the amine nucleophile.

Thioether Linkage

The sulfanyl ethyl bridge is formed via nucleophilic substitution:

  • Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 1,2-dibromoethane in DMF.

  • Isolating the bromoethyl intermediate, then displacing bromide with the triazole-amine under basic conditions (K2CO3, DMF, 80°C).

Critical Parameters:

VariableOptimal Range
Temperature80–90°C
Reaction Time6–8 h
SolventDMF

Purification and Characterization

Purification Techniques

  • Chromatography: Silica gel column chromatography (EtOAc/hexane, 3:7) removes unreacted starting materials.

  • Crystallization: Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material.

Purity Data:

MethodPurity (%)
HPLC (C18 column)≥98.5
1H NMRConsistent

Analytical Characterization

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.90 (s, 1H, benzothiazole-H), 3.85 (t, J=6.5 Hz, 2H, SCH2), 2.10 (s, 3H, CH3).

  • HRMS (ESI+): m/z calculated for C16H20N8OS2 [M+H]+: 405.12, found: 405.11.

Challenges and Mitigation

Side Reactions

  • Oxidation of Thiols: Conducting reactions under N2 atmosphere minimizes disulfide formation.

  • Steric Hindrance: Using polar aprotic solvents (e.g., DMF) enhances reactivity of bulky intermediates.

Yield Optimization

  • Catalyst Screening: Pd/C or CuI improves coupling efficiency in triazole formation.

  • Temperature Control: Gradual heating prevents decomposition of heat-sensitive intermediates .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis involves nucleophilic substitution reactions to form the triazole-thioether linkage. Key reagents include alkyl halides (e.g., bromoethyl derivatives) and bases like triethylamine or sodium hydride. Pre-synthesized triazole and tetrahydrobenzothiazole moieties are coupled via carboxamide bonds using coupling agents such as EDCI or DCC. Similar protocols for triazole derivatives emphasize thiol-alkylation under anhydrous conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

¹H NMR (to resolve triazole and benzothiazole protons), IR (carboxamide C=O stretch at ~1650 cm⁻¹), and LC-MS (for molecular ion verification) are critical. Elemental analysis (C, H, N, S) validates stoichiometric purity, as demonstrated in studies of analogous triazole-thioether compounds .

Q. What initial biological assays are recommended for pharmacological screening?

Prioritize antimicrobial susceptibility (MIC assays against bacterial/fungal strains), cytotoxicity (MTT assays on human cell lines), and enzyme inhibition studies (e.g., kinase targets). Evidence from triazole-benzothiazole hybrids highlights microdilution methods and fluorogenic substrate-based enzyme assays .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-protected vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Stability studies on similar triazole-thiol derivatives confirm integrity for 1–2 years under these conditions .

Q. What waste disposal protocols are advised for synthesis byproducts?

Segregate organic waste in halogen-resistant containers, neutralize acidic/basic residues, and collaborate with certified waste management services. Compliance with hazardous waste regulations is critical, as noted in safety guidelines .

Advanced Research Questions

Q. How can reaction optimization improve yield and purity of the triazole-thioether moiety?

Apply Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry. Flow chemistry systems enhance reproducibility, as shown in oxidation and substitution reactions . Purification via gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) resolves byproducts .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

Address bioavailability issues via prodrug design (e.g., phosphate ester derivatives) or metabolic stability assays (liver microsome studies). Comparative SAR analysis, as in , identifies structural tweaks (e.g., N-methylation) to enhance in vivo efficacy .

Q. How can computational methods predict binding affinity to target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model ligand-protein interactions. Validate predictions with X-ray crystallography or surface plasmon resonance (SPR). Studies on triazole derivatives highlight pharmacophore alignment with kinase ATP-binding pockets .

Q. What synthetic challenges arise with the tetrahydrobenzothiazole moiety, and how are they mitigated?

Regioselectivity during cyclization and oxidation side reactions are common. Catalytic hydrogenation (H₂/Pd-C) reduces benzothiazole precursors controllably, while TEMPO/NaOCl prevents over-oxidation. Optimized cyclization conditions (e.g., polyphosphoric acid at 120°C) improve yields .

Q. How are structure-activity relationships (SAR) established for derivatives?

Systematic substitution at the triazole N-1 position and benzothiazole C-2/C-7 sites is paired with biological testing. Quantitative SAR (QSAR) models use descriptors like logP and topological polar surface area. Parallel synthesis of analogs accelerates SAR exploration, as shown in anti-cancer triazole-thiadiazole hybrids .

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